3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features an ethyl group at the 1-position, a methoxyphenyl group at the N-position, and a carboxamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones. The reaction conditions usually involve heating the reactants in the presence of a suitable catalyst.
Introduction of the Ethyl Group: The ethyl group at the 1-position can be introduced through nucleophilic substitution reactions using ethyl halides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, where the pyrazole core acts as the nucleophile.
Formation of the Carboxamide Group: The carboxamide group at the 5-position can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkyl halides and amines can be used, with reaction conditions often involving heating and the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrazole-5-carboxylic acids.
Reduction Products: Reduction can yield amino derivatives of the pyrazole ring.
Substitution Products: Substitution reactions can produce various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, it has been studied for its potential use in treating various diseases. Research is ongoing to explore its efficacy and safety in clinical applications.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Amino-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: Similar structure with a different position of the methoxy group on the phenyl ring.
3-Amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: Similar structure with a different position of the methoxy group on the phenyl ring.
3-Amino-1-ethyl-N-(3-hydroxyphenyl)-1H-pyrazole-5-carboxamide: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: The presence of the methoxy group at the 3-position on the phenyl ring distinguishes this compound from its analogs. This structural difference can significantly impact its biological activity and chemical reactivity.
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Properties
IUPAC Name |
5-amino-2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-17-11(8-12(14)16-17)13(18)15-9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H2,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLGHFPHQVFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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